molecular formula C5H9N3 B6178486 2-(propan-2-yl)-2H-1,2,3-triazole CAS No. 2648940-16-1

2-(propan-2-yl)-2H-1,2,3-triazole

Cat. No.: B6178486
CAS No.: 2648940-16-1
M. Wt: 111.1
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Description

2-(Propan-2-yl)-2H-1,2,3-triazole is a heterocyclic compound featuring a triazole ring substituted with an isopropyl group Triazoles are a class of five-membered ring compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propan-2-yl)-2H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring under mild conditions. The reaction can be carried out in various solvents, including water, making it environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form triazole N-oxides.

    Reduction: Reduction reactions can convert the triazole ring into other nitrogen-containing heterocycles.

    Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups into the triazole ring.

Scientific Research Applications

2-(Propan-2-yl)-2H-1,2,3-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and antifungal properties.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(propan-2-yl)-2H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which can be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: The parent compound without the isopropyl group.

    1,2,4-Triazole: A structural isomer with different nitrogen atom positions.

    Benzotriazole: A triazole fused with a benzene ring, used as a corrosion inhibitor.

Uniqueness

2-(Propan-2-yl)-2H-1,2,3-triazole is unique due to the presence of the isopropyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This substitution can also affect its biological activity, making it a valuable compound for various applications.

Properties

CAS No.

2648940-16-1

Molecular Formula

C5H9N3

Molecular Weight

111.1

Purity

95

Origin of Product

United States

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